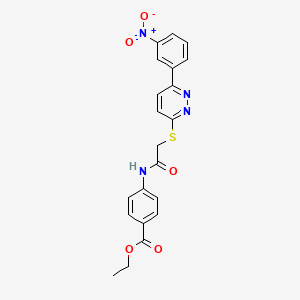

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

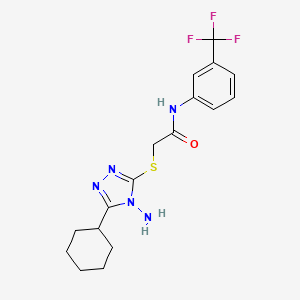

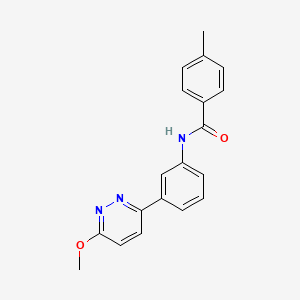

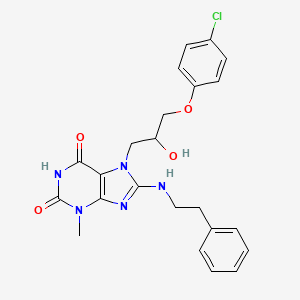

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as compound 1, is a novel small molecule with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Electrochemical and Electrochromic Properties

Research on donor–acceptor type monomers, including compounds related to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, has shown that the introduction of acceptor groups can significantly affect electrochemical activity and electrochromic properties. Such studies contribute to the development of materials with potential applications in electronic devices and optical switches. For instance, Bin Hu et al. (2013) synthesized novel monomers to study their electrochemical and electrochromic behaviors, revealing that the polymers derived from these monomers exhibit reasonable optical contrast and switching times, suggesting their potential in electrochromic devices (Bin Hu et al., 2013).

Anticancer Potential

The structure of Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate suggests a potential for biological activity, including anticancer properties. Compounds with similar structures have been synthesized and evaluated for their effects on cancer cell proliferation and survival in model systems. For example, C. Temple et al. (1983) investigated the anticancer activity of pyridooxazines and pyridothiazines, revealing their potential to inhibit the proliferation of cultured L1210 cells and extend the survival of mice bearing P388 leukemia (C. Temple et al., 1983).

Nonlinear Optical (NLO) Activities

Theoretical studies using density functional theory (DFT) and time-dependent DFT methods have been conducted on compounds similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate to explore their nonlinear optical properties. Such studies aim to identify promising candidates for NLO materials with applications in photonics and telecommunications. Dinyuy Emmanuel Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, highlighting the potential of these compounds as NLO materials (Dinyuy Emmanuel Kiven et al., 2023).

Antibacterial Activity

Compounds with functionalities similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate have been synthesized and evaluated for their antibacterial activities. Such studies contribute to the search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance. A. S. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, demonstrating the potential of these compounds in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of physiological effects .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .

Propiedades

IUPAC Name |

ethyl 4-[[2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c1-2-30-21(27)14-6-8-16(9-7-14)22-19(26)13-31-20-11-10-18(23-24-20)15-4-3-5-17(12-15)25(28)29/h3-12H,2,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUTLJALVSQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)

![methyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2744574.png)

amine](/img/structure/B2744577.png)

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)